molecular formula C12H13N7O2 B2785834 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034320-26-6

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Katalognummer B2785834
CAS-Nummer: 2034320-26-6
Molekulargewicht: 287.283
InChI-Schlüssel: UPGSRLQIXHIXIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide” belongs to a class of compounds known as triazolopyrazines . These are heterocyclic compounds containing a triazole ring fused to a pyrazine ring. The compound also contains an imidazole ring and an ethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrazine and imidazole rings, along with the ethoxy group . Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to characterize such structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Properties such as melting point, solubility, and stability could be determined experimentally .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound is a derivative of triazolo [4,3-a]pyrazine and has been found to have significant antibacterial activity . It has been tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the compounds exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin .

Antiproliferative Activity

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . Most of the compounds showed satisfactory activity compared with the lead compound foretinib . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Inhibition of Cell Growth

The compound has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner . It also induced the late apoptosis of A549 cells .

Intervention on Intracellular Signaling

The compound has been found to intervene on intracellular c-Met signaling of A549 cells . This was verified by the result of Western blot .

Inhibition of Gene Expression

The compound has been found to inhibit the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Low Hemolytic Toxicity

The compound has been found to have low hemolytic toxicity , which is an important consideration in drug development.

Molecular Docking

Molecular docking and molecular dynamics simulation indicated that the compound could bind to c-Met and VEGFR-2 protein , which is similar to that of foretinib .

Synthesis

The compound can be synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Some triazolopyrazine compounds have been found to exhibit cytotoxicity , but without specific data on this compound, it’s difficult to provide a detailed safety profile.

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its properties and potential applications. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential use in medical or industrial applications .

Eigenschaften

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-2-21-12-10-18-17-9(19(10)4-3-14-12)6-15-11(20)8-5-13-7-16-8/h3-5,7H,2,6H2,1H3,(H,13,16)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGSRLQIXHIXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.